molecular formula C12H15NO4 B1596308 Ethyl 2-(4-nitrophenyl)butanoate CAS No. 6973-78-0

Ethyl 2-(4-nitrophenyl)butanoate

Cat. No.: B1596308
CAS No.: 6973-78-0
M. Wt: 237.25 g/mol
InChI Key: LBEVBNULNXDPFP-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the carboxylate moiety and a 4-nitrophenyl group attached to the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitrophenyl)butanoate typically involves the esterification of 2-(4-nitrophenyl)butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can further enhance the efficiency of the process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-(4-nitrophenyl)butanoic acid and ethanol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Reduction: 2-(4-aminophenyl)butanoate.

    Hydrolysis: 2-(4-nitrophenyl)butanoic acid and ethanol.

    Substitution: Various substituted phenylbutanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-nitrophenyl)butanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies involving enzyme kinetics and inhibition, especially those involving esterases and lipases.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-nitrophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 2-(4-nitrophenyl)butanoic acid, which can then interact with various cellular pathways. The nitro group can also undergo reduction to form an amino group, which may further participate in biochemical reactions.

Comparison with Similar Compounds

Ethyl 2-(4-nitrophenyl)butanoate can be compared with other similar compounds such as:

    Ethyl 2-(4-aminophenyl)butanoate: This compound is similar but has an amino group instead of a nitro group, making it more reactive in certain types of chemical reactions.

    Mthis compound: This compound has a methyl ester instead of an ethyl ester, which can affect its solubility and reactivity.

    Ethyl 2-(3-nitrophenyl)butanoate: This isomer has the nitro group in a different position on the phenyl ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and interaction with biological systems compared to its analogs.

Biological Activity

Ethyl 2-(4-nitrophenyl)butanoate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a nitrophenyl moiety attached to a butanoate backbone, which influences its biological activity. The presence of the nitro group is significant for its reactivity and interaction with biological systems.

Antioxidant Activity

Numerous studies have evaluated the antioxidant potential of this compound. The compound demonstrates significant free radical scavenging abilities, which can be attributed to its structural characteristics.

  • Mechanism of Action : The antioxidant effects are primarily due to the ability of the compound to donate electrons, thereby neutralizing free radicals. This property is essential in mitigating oxidative stress in biological systems.
  • Research Findings : A study reported that derivatives of similar compounds exhibited varying degrees of antioxidant activity, with EC50 values indicating the concentration required for 50% inhibition of free radicals. For instance, compounds structurally related to this compound showed EC50 values ranging from 0.0671 mg/mL to 0.9340 mg/mL, highlighting the influence of substituents on antioxidant efficacy .
CompoundEC50 (mg/mL)
This compoundTBD
Related Compound A0.0671 ± 0.0010
Related Compound B0.9340 ± 0.0251
Vitamin E (Control)0.0072 ± 0.0002

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial in reducing inflammation.

  • In Vitro Studies : Research indicates that similar compounds can act as non-selective COX inhibitors, which are vital in managing inflammatory conditions .
  • Case Studies : In vivo studies have demonstrated that compounds with similar structures can significantly reduce inflammatory markers in animal models, suggesting that this compound may possess comparable effects.

Pharmacological Applications

The biological activities of this compound suggest potential applications in various therapeutic areas:

  • Antioxidant Supplements : Given its strong antioxidant properties, there is potential for this compound to be developed into dietary supplements aimed at combating oxidative stress-related diseases.
  • Anti-inflammatory Drugs : Its COX-inhibiting activity positions it as a candidate for developing anti-inflammatory medications.

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-11(12(14)17-4-2)9-5-7-10(8-6-9)13(15)16/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEVBNULNXDPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285242
Record name ethyl 2-(4-nitrophenyl)butanoate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-78-0
Record name Ethyl α-ethyl-4-nitrobenzeneacetate
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Record name ethyl 2-(4-nitrophenyl)butanoate
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Record name Benzeneacetic acid, α-ethyl-4-nitro-, ethyl ester
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Synthesis routes and methods I

Procedure details

The starting material is prepared as follows: To the mixture of 104 g ethyl 4-nitrophenyl-acetate, 350 ml dimethylformamide and 350 ml toluene, 19 g 50% sodium hydride in mineral oil are added during 3/4 hour at 10° while stirring. After 11/2 hours, 78 g ethyl iodide are added during 1 hour while stirring. After 11/2 hours, some water is added dropwise and the mixture acidified with 10% hydrochloric acid. The mixture is extracted with diethyl ether, the extract dried and evaporated, to yield the ethyl α-(4-nitrophenyl)-butyrate.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
350 mL
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solvent
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Quantity
78 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four

Synthesis routes and methods II

Procedure details

In 250 ml of ethanol was dissolved 16.71 g (0.08 mole) of 2-(4-nitrophenyl)-n-butyric acid and 15 ml of conc. sulfuric acid was then added and heated under reflux for 3.5 hours on an oil bath. After the ethanol was distilled off in vacuo, the residue was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated sodium chloride solution and dried over sodium sulfate. After the ethyl acetate was distilled off in vacuo, the residue was subjected to silica gel chromatography eluting with a mixture of benzene and n-hexane (1:1) to give 9.13 g (0.0385 mole, 48% yield) of ethyl 2-(4-nitrophenyl)-n-butyrate.
Quantity
16.71 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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